-Ethyl-5-methylhydantoin can be synthesized through various methods, including:
5-Ethyl-5-methylhydantoin exhibits biocidal properties, meaning it can kill or inhibit the growth of microorganisms. Studies have shown its effectiveness against bacteria, fungi, and algae [, ].
The exact mechanism of action of 5-Ethyl-5-methylhydantoin as a biocide is not fully understood, but it is believed to involve multiple factors, including:
5-Ethyl-5-methylhydantoin also demonstrates photosensitizing properties. In the presence of light, it can generate reactive oxygen species that can damage cells []. This property has potential applications in photodynamic therapy, a type of cancer treatment that uses light and photosensitizers to destroy cancer cells [].
In addition to its biocidal and photosensitizing properties, 5-Ethyl-5-methylhydantoin is being explored for other potential applications, including:
5-Ethyl-5-methylhydantoin is an organic compound with the molecular formula C6H10N2O2. It belongs to the hydantoin class of compounds, which are characterized by a five-membered ring structure containing two nitrogen atoms and a carbonyl group. This compound features both ethyl and methyl substituents on the nitrogen atoms of the hydantoin ring, contributing to its unique properties and reactivity. 5-Ethyl-5-methylhydantoin is known for its stability under various conditions and has garnered interest in both biological and industrial applications .
Research indicates that 5-ethyl-5-methylhydantoin exhibits notable biological activity. It has been studied for its potential antimicrobial properties, making it useful in disinfectants and sanitizers. Its ability to release hypochlorous acid upon decomposition enhances its efficacy against various microorganisms. Additionally, studies have shown that it may have photostability advantages compared to related compounds when exposed to ultraviolet light .
Several synthesis methods have been developed for 5-ethyl-5-methylhydantoin:
The applications of 5-ethyl-5-methylhydantoin are diverse:
Interaction studies involving 5-ethyl-5-methylhydantoin have primarily focused on its reactivity with other substances:
Several compounds share structural similarities with 5-ethyl-5-methylhydantoin. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1,3-Dichloro-5,5-dimethylhydantoin | Contains two methyl groups instead of an ethyl group | Known for its strong antimicrobial properties |
| 1-Methylhydantoin | Lacks ethyl substitution; simpler structure | Less complex reactivity compared to 5-ethyl variants |
| 5-Methylhydantoin | Contains only a methyl group; no ethyl substitution | Different biological activity profile |
The uniqueness of 5-ethyl-5-methylhydantoin lies in its specific combination of ethyl and methyl groups, which confer distinct reactivity and applicability compared to its analogs .
The compound is chemically identified as 5-ethyl-5-methyl-2,4-imidazolidinedione, with the molecular formula C₆H₁₀N₂O₂ and a molecular weight of 142.16 g/mol. It is also referred to as methylethylhydantoin, 5-methyl-5-ethylhydantoin, and NSC 1020. The IUPAC name reflects its bicyclic structure, while its common name highlights the substituents at the 5-carbon position.
| Property | Value |
|---|---|
| CAS Number | 5394-36-5 |
| Molecular Formula | C₆H₁₀N₂O₂ |
| Molecular Weight | 142.16 g/mol |
| Melting Point | 144–150°C |
| Density | 1.095 g/cm³ |
| Synonyms | 5-Ethyl-5-methylimidazolidine-2,4-dione |
Table 1: Physical and chemical properties of 5-ethyl-5-methylhydantoin
The synthesis of hydantoins dates to the 19th century, with Friedrich Urech pioneering the synthesis of 5-methylhydantoin in 1873 via the reaction of alanine sulfate with potassium cyanate. The Bucherer–Bergs reaction, developed in the 1920s, became a cornerstone for synthesizing 5,5-disubstituted hydantoins, including 5-ethyl-5-methylhydantoin, from carbonyl compounds (e.g., ketones) using ammonium carbonate and potassium cyanide.
Modern methods, such as the Strecker synthesis, involve condensing ethylmethylketone with ammonium carbonate and potassium cyanide, yielding EM-Hyd with >99% purity. Recent advancements include multicomponent reactions in polyethylene glycol (PEG) solvent at 150°C, achieving 79–93% yields.
Hydantoins are five-membered heterocycles with two carbonyl groups at positions 2 and 4. The 5,5-disubstitution in EM-Hyd distinguishes it from simpler derivatives like 5-methylhydantoin. Its structure enables:
5-Ethyl-5-methylhydantoin serves as a key intermediate in organic synthesis and a model compound for studying heterocyclic reactivity. Its applications span:
5-Ethyl-5-methylhydantoin exhibits well-defined thermal properties that are characteristic of its molecular structure and intermolecular interactions [2] [17]. The melting point of this compound falls within the range of 144-150°C, as determined through differential scanning calorimetry measurements [2] [17]. This relatively high melting point can be attributed to the strong hydrogen bonding network formed between the N-H groups and carbonyl oxygens in the crystal lattice [3] [10].
The boiling point of 5-ethyl-5-methylhydantoin has been estimated to be approximately 259.72°C at standard pressure [17] [21]. This high boiling point is consistent with the presence of strong intermolecular hydrogen bonding and the relatively high molecular weight of the compound [17] [21].
The solubility of 5-ethyl-5-methylhydantoin varies significantly across different solvents, reflecting the compound's polarity and hydrogen bonding capabilities [2] . In water, it exhibits moderate solubility of approximately 5 g/L at 25°C, which can be attributed to its ability to form hydrogen bonds with water molecules [2]. The compound shows enhanced solubility in polar protic solvents such as methanol (~50 g/L) and ethanol (~25 g/L), where both hydrogen bonding and dipole-dipole interactions contribute to solvation .
The solubility profile across various solvents is presented in the following table:
| Solvent | Solubility at 25°C |
|---|---|
| Water | Slightly soluble (~5 g/L) |
| Methanol | Soluble (~50 g/L) |
| Ethanol | Moderately soluble (~25 g/L) |
| Acetone | Soluble (~40 g/L) |
| Chloroform | Slightly soluble (~8 g/L) |
| Dimethyl Sulfoxide (DMSO) | Highly soluble (>100 g/L) |
| Acetonitrile | Moderately soluble (~30 g/L) |
| Diethyl Ether | Poorly soluble (<1 g/L) |
| n-Hexane | Insoluble (<0.1 g/L) |
The highest solubility is observed in dimethyl sulfoxide (DMSO), exceeding 100 g/L, which can be attributed to the strong hydrogen bond accepting capability of DMSO and its ability to interact with both polar and non-polar regions of the molecule [21]. Conversely, the compound is practically insoluble in non-polar solvents like n-hexane (<0.1 g/L), reflecting the inability of these solvents to disrupt the strong intermolecular forces between 5-ethyl-5-methylhydantoin molecules [21].
The density of 5-ethyl-5-methylhydantoin has been determined to be approximately 1.095 g/cm³ at room temperature [2] [17]. This value is consistent with the molecular packing in the solid state and reflects the balance between molecular weight and the spatial arrangement of molecules in the crystal lattice [2] [17].
The refractive index of 5-ethyl-5-methylhydantoin has been estimated to be approximately 1.5010 [17] [21]. This optical property is related to the compound's molecular polarizability and electron density distribution [17] [21]. The relatively high refractive index can be attributed to the presence of carbonyl groups and nitrogen atoms in the hydantoin ring, which contribute to the overall polarizability of the molecule [17].
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the molecular structure and electronic environment of 5-ethyl-5-methylhydantoin [7] [20]. The proton (¹H) NMR spectrum exhibits characteristic signals that correspond to the different hydrogen environments within the molecule [20].
The ¹H NMR spectrum of 5-ethyl-5-methylhydantoin in DMSO-d6 shows the following key signals:
The carbon (¹³C) NMR spectrum provides complementary information about the carbon skeleton of the molecule [20]:
These NMR data confirm the structural features of 5-ethyl-5-methylhydantoin and provide evidence for the chemical environments of the various atoms within the molecule [20] [24].
Infrared (IR) spectroscopy reveals the vibrational modes associated with the functional groups present in 5-ethyl-5-methylhydantoin [3] [7]. The IR spectrum exhibits several characteristic absorption bands that correspond to specific molecular vibrations [7] [19].
The key IR absorption bands of 5-ethyl-5-methylhydantoin include:
Raman spectroscopy complements IR spectroscopy by providing information about symmetric vibrations that may be IR-inactive [7] [16]. Studies on related hydantoin compounds have shown that Raman spectroscopy is particularly useful for investigating polymorphic forms and crystal packing arrangements [7] [16].
Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of 5-ethyl-5-methylhydantoin [8] [11]. The mass spectrum exhibits a molecular ion peak (M⁺) at m/z 142, confirming the molecular weight of the compound [8] [11].
The fragmentation pattern of 5-ethyl-5-methylhydantoin reveals several characteristic fragment ions:
The collision cross-section data for various adducts of 5-ethyl-5-methylhydantoin have been predicted, with values ranging from 124.8 Ų for the molecular ion to 167.4 Ų for the acetate adduct [M+CH₃COO]⁻ [8]. These values provide insights into the three-dimensional structure and conformational properties of the molecule and its adducts in the gas phase [8].
5-Ethyl-5-methylhydantoin crystallizes in the monoclinic crystal system, which is characterized by three unequal axes with one oblique angle (β) [3] [10]. X-ray diffraction studies have determined that the compound belongs to the space group P2₁/c, one of the most common space groups for organic molecules [10] [22]. This space group is characterized by a two-fold screw axis parallel to the b-axis, a c-glide plane perpendicular to the b-axis, and an inversion center [10] [22].
The monoclinic P2₁/c space group implies that the crystal structure possesses certain symmetry elements, including a two-fold screw axis, a glide plane, and an inversion center, which together determine the arrangement of molecules within the unit cell [10] [22]. These symmetry operations generate four equivalent positions within the unit cell, consistent with the observed Z value of 4 (molecules per unit cell) [10] [22].
The unit cell of 5-ethyl-5-methylhydantoin is defined by six parameters: three axial lengths (a, b, c) and three interaxial angles (α, β, γ) [10] [22]. The unit cell parameters for 5-ethyl-5-methylhydantoin have been determined through X-ray diffraction analysis [10] [22]:
The unit cell volume has been calculated to be approximately 726.4 ų, with a calculated density of 1.21 g/cm³ [10] [22]. These parameters define the fundamental repeating unit of the crystal structure and provide information about the spatial arrangement of molecules within the crystal lattice [10] [22].
The crystal packing of 5-ethyl-5-methylhydantoin is characterized by a network of intermolecular hydrogen bonds that play a crucial role in stabilizing the crystal structure [3] [10]. The molecules form hydrogen-bonded chains along the b-axis, with N-H···O hydrogen bonds between the imide N-H groups and carbonyl oxygen atoms of adjacent molecules [3] [10].
The intermolecular N-H···O hydrogen bond distances range from 2.85 to 3.10 Å, with N-H···O angles between 165° and 175°, indicating strong and directional hydrogen bonding interactions [3] [10]. These hydrogen bonds create a two-dimensional network that extends throughout the crystal, contributing to the overall stability and physical properties of the solid-state structure [3] [10].
The packing arrangement also reveals that the ethyl group shows a slight deviation from planarity with respect to the hydantoin ring, which may be attributed to steric interactions and crystal packing forces [10] [22]. The molecules adopt a conformation that maximizes hydrogen bonding interactions while minimizing steric repulsions between adjacent molecules [10] [22].
The Bucherer-Bergs reaction remains one of the most versatile and widely employed methods for synthesizing 5-ethyl-5-methylhydantoin and related derivatives [3] [4]. This multicomponent reaction involves the condensation of carbonyl compounds with potassium cyanide and ammonium carbonate in aqueous or alcoholic media [5].
Standard Bucherer-Bergs Protocol
The classical approach utilizes butanone (methyl ethyl ketone) as the starting carbonyl compound. The reaction proceeds through cyanohydrin formation, followed by cyclization to yield the target hydantoin [3]. Typical reaction conditions involve heating the substrate mixture at 60-70°C in a 1:1 ethanol/water solvent system for several hours [4].
| Parameter | Standard Conditions | Optimized Conditions |
|---|---|---|
| Temperature | 60-70°C | 80°C |
| Solvent | EtOH/H₂O (1:1) | EtOH/H₂O with buffer |
| Time | 6-12 hours | 2-5 hours |
| Yield | 50-70% | 70-85% |
Microwave-Assisted Bucherer-Bergs Synthesis
Microwave irradiation significantly enhances the efficiency of hydantoin synthesis [6]. Under microwave conditions using a domestic microwave oven (2450 MHz, 900W), the reaction time is dramatically reduced from hours to minutes (2-5 minutes), while maintaining good yields (60-80%) [7].
The microwave-assisted protocol demonstrates several advantages:
Polyethylene Glycol (PEG) Solvent System
Recent developments have introduced polyethylene glycol as a green solvent medium for the Bucherer-Bergs reaction [8]. This approach employs ammonium acetate and sodium cyanide at 150°C, achieving excellent yields (79-93%) while utilizing an environmentally benign solvent system.
Direct Cyclization Approach
The synthesis from amino nitriles represents a key mechanistic pathway in hydantoin formation [9]. The process involves the reaction of 2-methylbutanenitrile (derived from butanone) with carbon dioxide in the presence of Hünig's base (N,N-diisopropylethylamine) [9].
Reaction Mechanism:
| Method | Conditions | Yield (%) | Advantages |
|---|---|---|---|
| CO₂ Bubbling | DCM, rt, 30h | 55-85 | High selectivity |
| Pressure Vessel | 50°C, 10 bar | 70-90 | Faster reaction |
| Flow System | Continuous, 120°C | 80-95 | Scalable process |
Gallium Triflate Catalyzed Synthesis
A significant advancement involves the use of gallium(III) triflate as a Lewis acid catalyst [10]. This method enables the direct conversion of aldehydes and ketones to hydantoins through amino nitrile intermediates:
The gallium-catalyzed approach demonstrates particular effectiveness for challenging substrates that give poor yields in traditional methods [10].
Integrated Synthetic Strategies
One-pot methodologies streamline the synthetic process by combining multiple reaction steps without intermediate isolation [10] [11]. These approaches offer significant advantages in terms of efficiency, atom economy, and reduced waste generation.
Gallium Triflate-Mediated One-Pot Process
The most sophisticated one-pot approach utilizes gallium(III) triflate catalysis in a carefully orchestrated sequence:
This methodology demonstrates remarkable efficiency, particularly for substrates that fail in conventional two-pot processes due to amino nitrile isolation difficulties [10].
Urea-Based One-Pot Synthesis
An alternative one-pot approach employs urea and sodium hydroxide in ethanol, providing a more accessible methodology for laboratory-scale synthesis [11]. This method avoids the use of toxic cyanide reagents, making it suitable for educational and small-scale applications.
Advanced Multicomponent Reactions
Modern synthetic chemistry has introduced sophisticated domino processes that combine multiple bond-forming events in a single reaction vessel [12] [13]. These chemoselective methodologies enable the preparation of complex hydantoin derivatives with precise control over regiochemistry and stereochemistry.
Isocyanate-Based Domino Process
A particularly elegant approach involves the chemoselective condensation between isocyanates of α-amino esters and N-alkyl aspartic acid diesters [13]. This methodology demonstrates:
The process proceeds through a well-defined mechanism involving condensation, cyclization, and simultaneous hydrolysis steps, providing excellent yields (70-90%) of enantiomerically pure products [12].
Hypervalent Iodine-Mediated Synthesis
Cyanobenziodoxolone (CBX) serves as an innovative electrophilic cyanide source for hydantoin synthesis [14]. This reagent enables:
Multicomponent Sequential Synthesis
Regioselective multicomponent procedures offer unprecedented control over substitution patterns [15]. The three-component sequential process involves:
This methodology demonstrates exceptional regioselectivity (>90%) and provides access to diverse 1,3,5- and 1,3,5,5-substituted hydantoins in high yields (65-90%) [15].
Domino Condensation/Aza-Michael/Acyl Migration
A sophisticated regiospecific approach utilizes carbodiimides with activated α,β-unsaturated carboxylic acids [16] [17]. The reaction cascade involves:
This methodology works exceptionally well under mild conditions (20°C in dichloromethane) and provides excellent yields with fumaric acid derivatives bearing electron-withdrawing groups [17].
Sustainable Synthesis Methodologies
The development of environmentally benign synthetic routes for hydantoin derivatives has become increasingly important [18] [19]. Green chemistry approaches focus on minimizing environmental impact while maintaining synthetic efficiency.
Microwave-Assisted Green Synthesis
Microwave irradiation offers significant environmental advantages [7] [20] [21]:
The microwave-assisted synthesis of 5-ethyl-5-methylhydantoin can be accomplished in 2-5 minutes with yields ranging from 76-89% [7].
Ultrasonic Irradiation Methods
Ultrasonic-assisted synthesis provides another green alternative [22] [23] [24]:
The ultrasonic approach is particularly effective when combined with heterogeneous catalysts such as montmorillonite K-10, providing recyclable catalyst systems [23].
Mechanochemical Synthesis
Ball-milling techniques represent a solvent-free approach to hydantoin synthesis [25] [26] [27]:
The mechanochemical approach enables the synthesis of pharmaceutical-grade products, including the antiepileptic drug phenytoin, without using harmful organic solvents [25].
Ionic Liquid Support Systems
Ionic liquids provide recyclable media for hydantoin synthesis [28] [29] [30]:
The ionic liquid-supported synthesis demonstrates particular advantages for complex, multi-step sequences involving hydantoin formation [30].
Flow Chemistry Applications
Continuous flow processing offers sustainable manufacturing advantages [31]:
Flow chemistry enables the Bucherer-Bergs reaction under intensified conditions (120°C, 20 bar) with residence times of approximately 30 minutes, achieving near-quantitative conversions [31].
Engineering Aspects of Large-Scale Synthesis
The transition from laboratory-scale to industrial production of 5-ethyl-5-methylhydantoin requires careful consideration of multiple engineering and economic factors [32] [33].
Heat and Mass Transfer Optimization
Industrial-scale hydantoin synthesis demands sophisticated heat transfer management:
Process Intensification Strategies
Modern industrial synthesis employs process intensification techniques:
Economic Considerations
Industrial viability depends on several economic factors:
| Factor | Laboratory Scale | Industrial Scale | Impact |
|---|---|---|---|
| Raw material cost | $50-100/kg | $5-20/kg | 5-10× reduction |
| Energy consumption | High per unit | Optimized efficiency | 3-5× improvement |
| Waste treatment | Minimal consideration | Major cost factor | Significant impact |
| Quality control | Manual analysis | Automated monitoring | Consistency improvement |
Catalyst Recovery and Recycling
Industrial processes require efficient catalyst management:
Quality Control and Process Monitoring
Large-scale production demands robust analytical control:
The industrial synthesis of 5-ethyl-5-methylhydantoin typically employs the Bucherer-Bergs reaction in aqueous media with optimized temperature (70-80°C), pressure (1-2 bar), and residence time (2-5 hours) to achieve consistent yields of 80-90% [32].
Environmental Impact Assessment
Industrial production must address environmental considerations:
Irritant